Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate is systematically named ethyl 2-[[4-(trifluoromethyl)phenyl]carbamothioylamino]acetate according to IUPAC rules. This nomenclature reflects its structure: an ethyl ester group (-OCC) linked to a glycine backbone, which is substituted with a thiourea moiety (-NHC(=S)NH-) attached to a para-trifluoromethyl-substituted benzene ring.
The molecular formula is C₁₂H₁₃F₃N₂O₂S , with a molecular weight of 306.31 g/mol . The formula accounts for:
- A 12-carbon chain (ethyl ester + benzene ring + thiourea linkage).
- Three fluorine atoms in the trifluoromethyl (-CF₃) group.
- Two nitrogen atoms in the thiourea and aniline groups.
- One sulfur atom in the thiocarbonyl (C=S) group.
Table 1: Molecular formula breakdown
| Component | Count | Role |
|---|---|---|
| Carbon | 12 | Backbone and substituents |
| Hydrogen | 13 | Saturation of bonds |
| Fluorine | 3 | Trifluoromethyl group |
| Nitrogen | 2 | Thiourea and aniline |
| Oxygen | 2 | Ester group |
| Sulfur | 1 | Thiocarbonyl group |
Atomic Connectivity and Bonding Patterns
The compound’s structure features distinct bonding patterns (Figure 1):
- Ethyl ester group : A carbonyl (C=O) adjacent to an ethoxy (-OCH₂CH₃) group.
- Thiourea bridge : A central -NHC(=S)NH- unit connecting the glycine backbone to the aromatic ring.
- 4-Trifluoromethylaniline : A benzene ring with a -CF₃ group at the para position and an amine (-NH₂) that participates in thiourea formation.
Key bond characteristics include:
- C=S bond length : ~1.68 Å (typical for thioureas).
- C-F bond length : ~1.33 Å in the -CF₃ group.
- Conjugation : The thiourea group exhibits partial double-bond character between C=S and adjacent N atoms, restricting rotation and enabling resonance stabilization.
The SMILES string (CCOC(=O)CNC(=S)NC1=CC=C(C=C1)C(F)(F)F) confirms atomic connectivity, highlighting the ethyl ester (CCOC=O), methylene bridge (CN), and thiourea-linked aromatic ring.
Crystallographic Data and Conformational Isomerism
Experimental crystallographic data for this compound remains unreported, but insights can be inferred from analogous thioureas. For example, 1,3-bis[4-(trifluoromethyl)phenyl]thiourea (C₁₅H₁₀F₆N₂S) crystallizes in a monoclinic system with a = 13.8030 Å, b = 17.6109 Å, c = 14.1059 Å, and β = 117.524°. Similar packing arrangements, driven by hydrogen bonding between thiourea N-H and S atoms, are likely in the target compound.
Conformational isomerism arises from restricted rotation around the C-N bonds in the thiourea group:
- E isomer : Antiperiplanar arrangement of N-H groups.
- Z isomer : Synperiplanar orientation, less stable due to steric clashes.
The energy barrier for rotation is ~20–25 kcal/mol, making interconversion slow at room temperature.
Table 2: Theoretical conformational parameters
| Parameter | Value |
|---|---|
| C-N bond rotation barrier | ~22 kcal/mol |
| Predominant isomer | E (antiperiplanar) |
| Hydrogen bond length (N-H···S) | ~2.2 Å |
Comparative Analysis with Structural Analogues
The compound’s structure shares features with several analogues, differing in substituents and functional groups:
Table 3: Comparison with structural analogues
Notably, the thiourea group enhances intermolecular interactions compared to ureas, as seen in its higher melting point (150–152°C) versus Ethyl N-[4-(trifluoromethyl)phenyl]carbamate (mp 98°C). The -CF₃ group’s electron-withdrawing nature also polarizes the aromatic ring, increasing electrophilicity at the thiourea sulfur.
Properties
IUPAC Name |
ethyl 2-[[4-(trifluoromethyl)phenyl]carbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2S/c1-2-19-10(18)7-16-11(20)17-9-5-3-8(4-6-9)12(13,14)15/h3-6H,2,7H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBLVGBXWIMYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate typically involves the reaction of ethyl bromoacetate with 4-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or other suitable nucleophiles in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit specific cancer cell lines by interfering with signaling pathways such as AP-1 and NF-κB, which are crucial in cancer progression .
- Antimicrobial Properties : The presence of the trifluoromethyl group is known to enhance antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics.
Material Science
The unique properties of this compound lend themselves to applications in material science:
- Polymer Additives : Its ability to modify polymer properties can be explored, particularly in enhancing thermal stability and chemical resistance.
- Coatings : The compound can be used in producing coatings that require high durability and resistance to environmental factors.
Environmental Studies
Research has begun to assess the environmental impact and degradation pathways of compounds containing trifluoromethyl groups. This compound could serve as a model compound for:
- Toxicity Assessments : Understanding the ecological risks associated with trifluoromethylated compounds.
- Biodegradation Studies : Investigating how such compounds break down in various environmental conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(p-(trifluoromethyl)anilino)thiazol-4-yl acetate: Similar in structure and used in similar applications.
4-(trifluoromethyl)anilino derivatives: These compounds share the trifluoromethyl aniline moiety and have comparable chemical properties.
Uniqueness
Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Biological Activity
Introduction
Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate, with the molecular formula C₁₂H₁₃F₃N₂O₂S and a molecular weight of 306.304 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Properties
- Molecular Formula : C₁₂H₁₃F₃N₂O₂S
- Molecular Weight : 306.304 g/mol
- Melting Point : 150–152 °C
- CAS Number : 321433-99-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃N₂O₂S |
| Molecular Weight | 306.304 g/mol |
| Melting Point | 150–152 °C |
| CAS Number | 321433-99-2 |
Biological Activity
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. The compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
The proposed mechanism of action involves the disruption of bacterial cell membranes and interference with protein synthesis. Compounds with thiourea moieties, such as this one, have been shown to affect the structural integrity of bacterial cells, leading to cell lysis and death.
Case Studies
-
Study on Antibacterial Activity
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : The compound was tested against several bacterial strains using the disk diffusion method.
- Results : The compound demonstrated a zone of inhibition ranging from 12 mm to 20 mm depending on the bacterial strain tested, indicating moderate to high antibacterial activity.
-
Synthesis and Characterization
- Research Focus : Synthesis of thiourea derivatives and their biological evaluation.
- Findings : this compound was synthesized and characterized using FTIR and NMR spectroscopy, confirming its structure and purity. The synthesized compounds showed promising antibacterial activities comparable to known antibiotics .
Other Biological Activities
In addition to its antibacterial properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its therapeutic potential in oxidative stress-related diseases.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures possess anti-inflammatory activities, which warrants further investigation into this compound's potential in treating inflammatory disorders.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Toxicological studies are needed to evaluate the compound's safety profile before clinical applications can be considered. Initial data suggest a moderate toxicity level; however, comprehensive studies are required for conclusive results.
This compound presents a compelling case for further research due to its notable antibacterial properties and potential applications in medicinal chemistry. Continued investigation into its mechanisms of action, safety profiles, and broader biological activities could pave the way for new therapeutic agents in combating bacterial infections and other diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbothioyl coupling reactions. For example, coupling 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate derivatives with aminoacetate intermediates in ethyl acetate/N,N-dimethylformamide (DMF) mixtures under nitrogen at low temperatures (e.g., -10°C to 0°C). Pyridine and tripropyltrioxatriphosphine are often used as catalysts. Optimization involves adjusting solvent ratios (e.g., ethyl acetate:DMF = 2:1), reaction time (30–60 minutes), and stoichiometry of coupling agents .
- Key Metrics : LCMS (e.g., m/z 789.1 [M+H]⁺) and HPLC retention times (e.g., 1.01 minutes under SMD-FA05 conditions) validate purity and molecular weight .
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d₆ identifies protons near electronegative groups (e.g., δ 11.71 ppm for thiourea NH) .
X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying carbothioylamino geometry and trifluoromethyl group orientation .
Mass Spectrometry : LCMS confirms molecular ion peaks and fragmentation patterns .
Q. What solvents and purification methods are recommended for isolating this compound?
- Solvent Selection : Ethyl acetate and methanol mixtures are optimal for extraction due to the compound’s intermediate polarity. Liquid-liquid separation with brine or aqueous dipotassium hydrogen phosphate removes polar byproducts .
- Purification : Column chromatography on silica gel (ethyl acetate/methanol gradients) achieves >95% purity. Crystallization in hexane/ethyl acetate (9:1) yields high-priority fractions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
Molecular Docking : Tools like AutoDock Vina model interactions with targets such as prostaglandin D receptors (DP antagonists), leveraging similar scaffolds (e.g., spirocyclic carboxamides in ) .
Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic pockets. Thiourea moieties may act as hydrogen-bond donors in enzyme inhibition .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .
Q. How are regioselectivity challenges addressed during synthesis?
- Challenge : Competing reactions at the anilino nitrogen vs. thiourea sulfur can lead to regioisomers.
- Solutions :
Temperature Control : Reactions at 0°C favor thiourea formation over side products .
Catalyst Tuning : Tripropyltrioxatriphosphine enhances electrophilic carbothioyl transfer to the anilino group .
Analytical Differentiation : HPLC with trifluoroacetic acid (TFA) gradients resolves regioisomers (e.g., retention time differences ≥0.2 minutes) .
Q. How do contradictory data on reaction yields arise, and how can they be resolved?
- Sources of Discrepancy :
- Solvent Impurities : Trace water in DMF reduces coupling efficiency. Anhydrous conditions (activated molecular sieves) improve yields from 70% to >90% .
- Catalyst Degradation : Trioxatriphosphine solutions stored >1 month lose activity; fresh batches restore reproducibility .
- Resolution : Design of Experiments (DoE) optimizes variables (temperature, solvent purity, catalyst age) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
